ethyl 4-(2-{[5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Ethyl 4-(2-{[5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a combination of several functional groups, including ester, amide, and thiadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the reaction of 3,5-dichlorobenzoic acid with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.
Amidation: The thiadiazole derivative is then reacted with ethyl 4-aminobenzoate in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro groups can be reduced to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, acidic conditions.
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), elevated temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides or thiadiazoles.
Scientific Research Applications
Ethyl 4-(2-{[5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the synthesis of novel polymers or materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with metal ions or active sites of enzymes, potentially inhibiting their activity. The benzamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3,4-dichlorobenzamido)benzoate
- Ethyl 4-(2,4-dichlorobenzamido)benzoate
- Ethyl 4-(3,4-dimethoxybenzamido)benzoate
Uniqueness
Ethyl 4-(2-{[5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts distinct chemical and biological properties. This ring system is known for its stability and ability to participate in various chemical reactions, making the compound versatile for different applications.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(3,5-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4O4S2/c1-2-30-18(29)11-3-5-15(6-4-11)23-16(27)10-31-20-26-25-19(32-20)24-17(28)12-7-13(21)9-14(22)8-12/h3-9H,2,10H2,1H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIZIDMHVOVTOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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